5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol
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Overview
Description
5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol is a chemical compound with the molecular formula C14H18O It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains a hydroxyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol typically involves the hydrogenation of anthracene derivatives. One common method is the catalytic hydrogenation of anthracene in the presence of a palladium or platinum catalyst under high pressure and temperature conditions. The reaction proceeds as follows:
C14H10+4H2→C14H18O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and hydrogen flow rate, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be further hydrogenated to produce fully saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-one or 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-carboxylic acid.
Reduction: Formation of fully saturated derivatives like decahydroanthracen-2-ol.
Substitution: Formation of halogenated derivatives such as 2-chloro-5,6,7,8,8a,9,10,10a-octahydroanthracene.
Scientific Research Applications
5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Mechanism of Action
The mechanism of action of 5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group allows it to form hydrogen bonds with enzymes and receptors, potentially modulating their activity. The compound’s polycyclic structure also enables it to interact with hydrophobic regions of proteins and cell membranes, influencing various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Phenanthrenol: Another polycyclic aromatic compound with a hydroxyl group, but with a different ring structure.
4b,8-Dimethyl-2-isopropylphenanthrene: A similar compound with additional methyl and isopropyl groups.
Uniqueness
5,6,7,8,8a,9,10,10a-Octahydroanthracen-2-ol is unique due to its specific ring structure and the presence of a hydroxyl group at the second position. This structural arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O/c15-14-6-5-12-7-10-3-1-2-4-11(10)8-13(12)9-14/h5-6,9-11,15H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXZTSVXLUCUEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CC3=C(CC2C1)C=CC(=C3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1824611-82-6 |
Source
|
Record name | 5,6,7,8,8a,9,10,10a-octahydroanthracen-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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